Dexchlorpheniramine

説明

This compound is a potent S-enantiomer of chlorpheniramine. The salt form this compound maleate as the active ingredient is available as a prescription drug indicated for adjunctive therapy for allergic and anaphylactic reactions. It is an antihistamine drug with anticholinergic (drying) and sedative actions. It disrupts histamine signaling by competing with histamine for cell receptor sites on effector cells.

This compound is an alkylamine, and first-generation histamine antagonist with anti-allergic activity. This compound competitively blocks H1 receptors, thereby preventing the actions of histamine on bronchial smooth muscle, capillaries and gastrointestinal (GI) smooth muscle. The antagonistic action of this agent blocks the activities of endogenous histamine, thereby preventing histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and has 8 approved and 3 investigational indications.

Chlorpheniramine is a histamine H1 antagonist used in allergic reactions, hay fever, rhinitis, urticaria, and asthma. It has also been used in veterinary applications. One of the most widely used of the classical antihistaminics, it generally causes less drowsiness and sedation than Promethazine. -- Pubchem; Chlorphenamine or chlorpheniramine, commonly marketed as its salt chlorphenamine maleate (Chlor- Trimeton, Piriton, Chlor- Tripolon), is a first generation antihistamine used in the prevention of the symptoms of allergic conditions such as rhinitis and urticaria.- wikipedia.

RN given refers to parent cpd(S)-isomer

See also: this compound Maleate (active moiety of).

特性

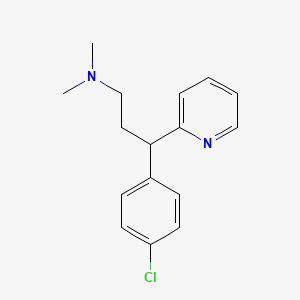

IUPAC Name |

(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYKEARSMXGVTM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-92-8 (unspecified maleate [1:1]), 56343-98-7 (mono-hydrochloride) | |

| Record name | Dexchlorpheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025523971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50180225 | |

| Record name | Dexchlorpheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

142 °C @ 1.0 mm Hg /Racemate/ | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WHITE CRYSTALLINE POWDER; ODORLESS; 1 G SOL IN 4 ML WATER; SOL IN ALC, CHLOROFORM; SLIGHTLY SOL IN BENZENE, ETHER /MALEATE/ | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OILY LIQUID | |

CAS No. |

25523-97-1 | |

| Record name | (+)-Chlorpheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25523-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexchlorpheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025523971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexchlorpheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexchlorpheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexchlorpheniramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q9Q0B929N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dexchlorpheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

CRYSTALS FROM ETHYL ACETATE; MP: 113-115 °C; SPECIFIC OPTICAL ROTATION (DIMETHYLFORMAMIDE): +44.3 DEG @ 25 °C/D, PH OF 1% SOLN 4-5 /D-FORM, MALEATE/ | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dexchlorpheniramine on H1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexchlorpheniramine, the dextrorotatory enantiomer of chlorpheniramine, is a first-generation antihistamine that exerts its therapeutic effects through potent and specific interaction with the histamine H1 receptor. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound at the H1 receptor. It delves into its dual role as a competitive antagonist and an inverse agonist, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize these interactions. Quantitative data are summarized, and key processes are visualized to offer a detailed resource for researchers and professionals in drug development.

Introduction: The Histamine H1 Receptor and Allergic Response

The histamine H1 receptor is a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family.[1] Upon binding of its endogenous ligand, histamine, the H1 receptor undergoes a conformational change that facilitates its coupling to the Gq/11 family of G-proteins.[2] This initiates a signaling cascade that is central to the pathophysiology of allergic reactions.

Activation of the H1 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[4] The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses that manifest as the classic symptoms of allergy, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.

Furthermore, the H1 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. This basal activity contributes to the expression of nuclear factor-kappa B (NF-κB), a key transcription factor in inflammatory processes.

This compound's Molecular Mechanism of Action

This compound's primary mechanism of action is its interaction with the H1 receptor, where it functions as both a competitive antagonist and an inverse agonist.

Competitive Antagonism

As a competitive antagonist, this compound binds to the same site on the H1 receptor as histamine but does not activate it. By occupying the receptor's binding pocket, it physically prevents histamine from binding and initiating the downstream signaling cascade. This competitive nature means that the inhibitory effect of this compound can be overcome by increasing the concentration of histamine. This action is fundamental to its ability to alleviate acute allergic symptoms.

Inverse Agonism

Beyond simple competitive blockade, this compound and many other H1-antihistamines are classified as inverse agonists. The H1 receptor exists in an equilibrium between an inactive (R) and an active (R*) conformation. While agonists like histamine stabilize the active state, inverse agonists preferentially bind to and stabilize the inactive conformation of the receptor. This shifts the conformational equilibrium towards the inactive state, thereby reducing the receptor's basal, or constitutive, activity even in the absence of histamine. This inverse agonism is thought to contribute to the anti-inflammatory properties of this compound by suppressing the basal NF-κB activity mediated by the constitutively active H1 receptor.

Quantitative Analysis of this compound-H1 Receptor Interaction

The interaction of this compound with the H1 receptor can be quantified through various in vitro assays. While specific data for this compound is sometimes reported as part of the racemic mixture, chlorpheniramine, these values provide a strong indication of its potency.

| Parameter | Value (Chlorpheniramine) | Description | Experimental System |

| IC50 | 0.53 µM | The concentration of chlorpheniramine that inhibits 50% of the histamine-induced increase in intracellular calcium. | Cultured human ciliary muscle cells |

| KD | 1.2 nM | The equilibrium dissociation constant for (+)-chlorpheniramine as an antagonist of histamine-stimulated inositol phosphate accumulation. | Hamster vas deferens smooth muscle cell line (DDT1MF-2) |

Downstream Signaling Pathways Modulated by this compound

This compound's interaction with the H1 receptor leads to the attenuation of several key signaling pathways.

Inhibition of the Gq/11-PLC-IP3/DAG Pathway

By preventing histamine from activating the H1 receptor, this compound blocks the Gq/11-mediated activation of phospholipase C. This, in turn, prevents the generation of IP3 and DAG, thereby inhibiting the subsequent rise in intracellular calcium and the activation of PKC.

Suppression of NF-κB Activation

Through its inverse agonist activity, this compound stabilizes the inactive state of the H1 receptor, reducing its constitutive signaling. This leads to a decrease in the basal activation of the transcription factor NF-κB, which is involved in the expression of pro-inflammatory cytokines and cell adhesion molecules. This mechanism contributes to the anti-inflammatory effects of this compound.

Experimental Protocols for Characterizing this compound's Action

The characterization of this compound's mechanism of action relies on a suite of well-established experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the H1 receptor. It involves a competition experiment between a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine) and unlabeled this compound.

Methodology:

-

Membrane Preparation: Membranes expressing the H1 receptor are prepared from cultured cells (e.g., HEK293, CHO) or tissue homogenates.

-

Incubation: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

This assay measures the ability of this compound to inhibit histamine-induced activation of phospholipase C.

Methodology:

-

Cell Labeling: Cells expressing H1 receptors are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Cells are then stimulated with histamine in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, allowing for the accumulation of inositol phosphates (IPs).

-

Extraction and Separation: The reaction is terminated, and the accumulated [3H]-IPs are extracted and separated by ion-exchange chromatography.

-

Quantification and Analysis: The radioactivity of the IP fractions is measured, and the inhibitory effect of this compound is quantified to determine its IC50 or Kb value.

This assay provides a real-time measurement of H1 receptor activation by monitoring changes in intracellular calcium concentrations.

Methodology:

-

Cell Loading: Cells expressing H1 receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Baseline Measurement: The basal fluorescence of the cells is measured.

-

Antagonist Addition: this compound is added at various concentrations.

-

Agonist Stimulation: Cells are then stimulated with histamine, and the change in fluorescence, corresponding to the increase in intracellular calcium, is recorded using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

Data Analysis: The inhibition of the histamine-induced calcium peak by this compound is used to calculate its IC50 value.

Conclusion

This compound's mechanism of action at the H1 receptor is a multifaceted process involving both competitive antagonism of histamine binding and inverse agonism that suppresses the receptor's constitutive activity. These dual actions effectively block the Gq/11-PLC signaling pathway, preventing the downstream consequences of histamine release, and also exert anti-inflammatory effects by modulating NF-κB activity. The quantitative characterization of these interactions through binding and functional assays provides a robust framework for understanding its therapeutic efficacy and for the development of future H1 receptor modulators. This in-depth understanding is crucial for researchers and professionals dedicated to advancing the fields of pharmacology and drug discovery.

References

- 1. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Schild equation - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of Dexchlorpheniramine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexchlorpheniramine, the pharmacologically active dextrorotatory enantiomer of chlorpheniramine, is a first-generation antihistamine widely utilized in the symptomatic relief of allergic conditions. This technical guide provides an in-depth overview of its pharmacological profile, including its mechanism of action, receptor binding affinities, pharmacokinetic properties, and preclinical and clinical efficacy. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are presented to support further research and drug development efforts in the field of histamine H1 receptor antagonists.

Introduction

This compound is a potent inverse agonist of the histamine H1 receptor, belonging to the alkylamine class of antihistamines.[1] As a first-generation agent, it readily crosses the blood-brain barrier, leading to both therapeutic effects and characteristic side effects such as sedation.[2] Its efficacy in treating allergic rhinitis, urticaria, and other allergic manifestations is well-established.[3] This document aims to provide a comprehensive technical resource on the pharmacological properties of this compound for the scientific community.

Mechanism of Action

This compound exerts its primary pharmacological effect by competing with histamine for binding to the H1 receptor.[3][4] It acts as an inverse agonist, stabilizing the inactive conformation of the H1 receptor, thereby reducing its constitutive activity and antagonizing the effects of histamine. This action on H1 receptors in various tissues, including the respiratory tract, gastrointestinal tract, and blood vessels, leads to the alleviation of allergic symptoms such as sneezing, rhinorrhea, itching, and vasodilation.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon activation by histamine, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of Gq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the various physiological responses associated with histamine release. This compound, by blocking the initial binding of histamine to the H1 receptor, prevents the initiation of this cascade.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its racemate, chlorpheniramine.

Table 1: Receptor Binding Affinity of this compound and its Enantiomers

| Compound | Receptor | Ki (nM) | pA2 | Tissue/System | Reference |

| This compound (S)-(+)-enantiomer) | Histamine H1 | 2.67 - 4.81 | 9.36 | Human cloned H1 receptor / Guinea pig ileum | , |

| Muscarinic Cholinergic | 1,300 | - | Human brain tissue | ||

| Levchlorpheniramine (R)-(-)-enantiomer) | Histamine H1 | 211 - 361 | - | Human cloned H1 receptor |

Note: A lower Ki value indicates a higher binding affinity. The pA2 value is a measure of the potency of an antagonist.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Reference |

| Protein Binding | |||

| Total Plasma Proteins | 38% | Human | |

| Albumin | 20% | Human | |

| Alpha-glycoprotein acid | 23% | Human | |

| Metabolism | Major: CYP2D6Minor: CYP3A4, CYP2C11, CYP2B1 | Human | |

| Elimination Half-life | 21-27 hours | Human |

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor.

-

Materials:

-

Membrane preparation from cells expressing the histamine H1 receptor (e.g., guinea pig cerebellum or recombinant cell lines).

-

Radioligand: [³H]-mepyramine.

-

Test compound (this compound).

-

Non-specific binding control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mepyramine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound in the assay buffer.

-

For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of the non-specific binding control.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Efficacy Model: Histamine-Induced Bronchoconstriction in Guinea Pigs

This model assesses the ability of an antihistamine to protect against histamine-induced bronchoconstriction.

-

Animals: Male Dunkin-Hartley guinea pigs.

-

Procedure:

-

Anesthetize the guinea pigs and ventilate them artificially.

-

Administer the test compound (this compound) or vehicle intravenously or intraperitoneally.

-

After a predetermined time, challenge the animals with an intravenous injection of histamine.

-

Measure the increase in intratracheal pressure as an indicator of bronchoconstriction.

-

The protective effect of the antihistamine is determined by the reduction in the histamine-induced increase in intratracheal pressure compared to the vehicle-treated group.

-

Mandatory Visualizations

Sedative and Anticholinergic Properties

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier and binds to central H1 receptors. This central activity is responsible for its sedative effects. Positron Emission Tomography (PET) studies in humans have demonstrated that oral administration of d-chlorpheniramine leads to a high occupancy of cerebral H1 receptors, which correlates with its sedative potential.

Furthermore, this compound exhibits anticholinergic (muscarinic receptor antagonist) activity. While specific Ki values for the muscarinic receptor subtypes are not available for this compound, data for the racemate, chlorpheniramine, indicate a lower affinity for muscarinic receptors compared to the H1 receptor. This anticholinergic action contributes to side effects such as dry mouth, blurred vision, and urinary retention.

Clinical Efficacy

Clinical studies have consistently demonstrated the efficacy of this compound in the treatment of various allergic conditions. It provides effective relief from symptoms of seasonal and perennial allergic rhinitis, vasomotor rhinitis, allergic conjunctivitis, and uncomplicated allergic skin manifestations of urticaria and angioedema.

Conclusion

This compound is a potent and effective first-generation antihistamine with a well-characterized pharmacological profile. Its primary mechanism of action is inverse agonism at the histamine H1 receptor, leading to the amelioration of allergic symptoms. Its ability to cross the blood-brain barrier results in significant central H1 receptor occupancy and associated sedative effects, while its anticholinergic properties contribute to other common side effects. This technical guide provides a comprehensive overview of its pharmacology, supported by quantitative data and detailed experimental methodologies, to serve as a valuable resource for researchers and drug development professionals. Further research into the specific interactions of this compound with various receptor subtypes will continue to enhance our understanding of its therapeutic and adverse effect profiles.

References

In vitro models for studying Dexchlorpheniramine efficacy

An In-Depth Technical Guide to In Vitro Models for Studying Dexchlorpheniramine Efficacy

Introduction

This compound is a first-generation alkylamine antihistamine widely utilized for the symptomatic relief of allergic conditions. Its therapeutic effect is primarily mediated through the competitive antagonism of the histamine H1 receptor (H1R). As a cornerstone in allergy treatment, thoroughly characterizing its efficacy using robust and reproducible preclinical models is paramount for both research and drug development. This technical guide provides a comprehensive overview of the core in vitro models and methodologies used to elucidate the efficacy of this compound, from direct target engagement to functional cellular responses.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate a deeper understanding and practical application of these models.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively blocking H1 receptors, thereby preventing the actions of histamine.[1] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins.[2] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This rise in intracellular calcium, along with DAG-mediated activation of Protein Kinase C (PKC), leads to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB).[3] NF-κB then translocates to the nucleus to promote the expression of pro-inflammatory cytokines and adhesion molecules. This compound, by blocking the H1R, effectively inhibits this entire cascade.

Figure 1: H1 Receptor Signaling and this compound Inhibition.

Core In Vitro Efficacy Models

A tiered approach is typically used to evaluate the efficacy of H1 antihistamines in vitro, starting with direct target interaction and progressing to more complex, physiologically relevant cellular models.

Target Engagement: Receptor Binding Assays

These assays directly quantify the affinity of a drug for its molecular target, providing a fundamental measure of potency.

Principle: A competitive radioligand binding assay is used to determine the binding affinity (expressed as the inhibitory constant, Kᵢ) of this compound for the H1 receptor. This involves incubating cell membranes expressing the H1R with a constant concentration of a radiolabeled H1R antagonist (e.g., [³H]pyrilamine) and varying concentrations of unlabeled this compound. This compound competes with the radioligand for binding to the receptor. The amount of bound radioactivity is inversely proportional to the concentration of this compound.

Experimental Protocol: H1 Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the human histamine H1 receptor.

-

Materials:

-

Cell membranes from a stable cell line overexpressing the human H1R (e.g., CHO-H1R, HEK293-H1R).

-

Radioligand: [³H]pyrilamine.

-

Test Compound: this compound maleate.

-

Non-specific binding control: Mepyramine (10 µM) or another high-affinity unlabeled H1 antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (GF/C or similar).

-

Scintillation fluid and microplate scintillation counter.

-

-

Method:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the H1R-containing membranes, a fixed concentration of [³H]pyrilamine (typically at its Kₑ value), and either assay buffer (for total binding), non-specific control (for non-specific binding), or a this compound dilution.

-

Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.

-

Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response model.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Figure 2: Workflow for a competitive radioligand binding assay.

Functional Antagonism: Cell-Based Assays

These assays measure the ability of this compound to inhibit a cellular response triggered by histamine, providing a direct readout of its antagonistic activity.

Principle: The most common functional assay measures the histamine-induced increase in intracellular calcium. Cells expressing H1R are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with histamine, the binding of Ca²⁺ to the dye results in a measurable increase in fluorescence. The inhibitory effect of this compound is quantified by its ability to reduce this fluorescence signal in a dose-dependent manner.

Experimental Protocol: Calcium Flux Assay

-

Objective: To determine the potency (IC₅₀) of this compound in inhibiting histamine-induced calcium mobilization.

-

Materials:

-

A cell line stably expressing the human H1R (e.g., HEK293-H1R or CHO-H1R).

-

Cell culture medium and black, clear-bottom 96- or 384-well microplates.

-

Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Agonist: Histamine.

-

Antagonist: this compound.

-

A fluorescence plate reader with kinetic reading capability and automated injectors (e.g., FLIPR, FlexStation).

-

-

Method:

-

Seed the H1R-expressing cells into the microplates and grow to confluence.

-

On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C, according to the manufacturer's instructions.

-

Wash the cells gently with assay buffer to remove excess dye.

-

Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes.

-

Place the plate in the fluorescence reader and begin kinetic measurement of fluorescence.

-

After establishing a stable baseline, inject a fixed concentration of histamine (typically an EC₈₀ concentration, predetermined from an agonist dose-response curve) into all wells.

-

Continue to record the fluorescence signal for 1-3 minutes to capture the peak response.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data, setting the response in the absence of antagonist (histamine only) as 100% and the response in the absence of histamine as 0%.

-

Plot the percent inhibition against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Figure 3: Workflow for an H1R functional calcium flux assay.

Anti-Allergic and Anti-Inflammatory Effects

These models use primary cells or cell lines that are key players in the allergic and inflammatory response to assess the broader physiological effects of this compound.

Principle: One such model involves measuring the inhibition of mediator release from basophils or mast cells. For instance, the Rat Basophilic Leukemia (RBL-2H3) cell line is a widely used model for mast cells. When sensitized with IgE and challenged with an antigen, these cells degranulate, releasing histamine and other inflammatory mediators. The efficacy of this compound can be assessed by its ability to inhibit this release, often through mechanisms secondary to its primary H1R antagonism, such as membrane stabilization.

Experimental Protocol: RBL-2H3 Histamine Release Assay

-

Objective: To evaluate the effect of this compound on IgE-mediated histamine release from mast cells.

-

Materials:

-

RBL-2H3 cells.

-

Sensitizing antibody: Anti-DNP IgE.

-

Antigen/Stimulant: DNP-BSA or a calcium ionophore like A23187.

-

Test Compound: this compound.

-

Assay buffer (e.g., Tyrode's buffer).

-

Histamine ELISA kit or automated fluorometric histamine assay.

-

-

Method:

-

Seed RBL-2H3 cells in a 24-well plate and culture overnight.

-

Sensitize the cells by incubating with anti-DNP IgE for 2-24 hours.

-

Wash the cells with assay buffer to remove unbound IgE.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Induce degranulation by adding the DNP-BSA antigen. Include a positive control (antigen only) and a negative control (buffer only).

-

Incubate for 30-60 minutes at 37°C.

-

Stop the reaction by placing the plate on ice. Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Measure the histamine concentration in the supernatant using a histamine ELISA kit or other detection method.

-

-

Data Analysis:

-

Calculate the percentage of histamine release for each condition relative to a total histamine control (cells lysed with detergent).

-

Calculate the percent inhibition of histamine release for each this compound concentration compared to the positive control.

-

Determine the IC₅₀ value by plotting percent inhibition against the log concentration of this compound.

-

Quantitative Efficacy Data

The efficacy of this compound and its racemic mixture, chlorpheniramine, has been quantified in various in vitro systems. The data below are compiled from the literature to provide a benchmark for its potency.

| Assay Type | Model System | Compound | Parameter | Value |

| Receptor Binding | Rodent Brain Membranes | Chlorpheniramine | Kᵢ (H1R) | ~1.4 - 2.5 nM |

| Functional Antagonism | Human Nasal Epithelial Cells | Chlorpheniramine | NF-κB Inhibition | Significant reversal of histamine-induced activation at 10-100 µM |

| Functional Antagonism | HeLa Cells | Chlorpheniramine | Ca²⁺ Influx Inhibition | Dose-dependent inhibition observed at 10 µM |

| Cytotoxicity | Human PBMCs | This compound | Cell Viability | No significant cytotoxicity observed up to 50 ng/mL |

Note: Specific Kᵢ and IC₅₀ values for this compound can vary between studies depending on the exact experimental conditions, such as radioligand concentration, cell line, and buffer composition. The values for chlorpheniramine are often used as a proxy.

Conclusion

The in vitro evaluation of this compound efficacy relies on a suite of well-established models. Receptor binding assays provide essential data on target affinity, while functional assays like calcium flux measurements confirm its antagonistic activity in a cellular context. More complex models using mast cells, basophils, or epithelial cells allow for the investigation of its broader anti-allergic and anti-inflammatory properties, such as the inhibition of mediator release and the suppression of NF-κB signaling. The protocols and data presented in this guide offer a robust framework for researchers to design and execute experiments aimed at characterizing the in vitro pharmacology of this compound and related H1 antihistamines. A multi-assay approach is crucial for building a comprehensive profile of a compound's efficacy, from molecular interaction to cellular function.

References

Dexchlorpheniramine's Interaction with the Histamine H1 Receptor: A Deep Dive into Binding Affinity and Kinetics

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the binding characteristics of dexchlorpheniramine at the histamine H1 receptor. This whitepaper details the quantitative binding affinity and kinetics, provides extensive experimental protocols, and visualizes key biological and experimental processes.

This compound, the active S-enantiomer of chlorpheniramine, is a first-generation antihistamine that exerts its therapeutic effects by acting as an inverse agonist at the histamine H1 receptor. Understanding the precise nature of its interaction with this receptor is crucial for the development of new and improved antihistaminic drugs.

Quantitative Analysis of Binding Affinity and Kinetics

The binding of this compound to the H1 receptor is characterized by high affinity. While specific kinetic data for this compound is not extensively available in publicly accessible literature, data for the racemic mixture, chlorpheniramine, provides valuable insights. The inhibitory constant (Ki) for (±)-chlorpheniramine has been reported to be approximately 3.5 ± 2.2 nM in buffer conditions. Studies have shown that the (+)-enantiomer, this compound, possesses a significantly higher affinity for the H1 receptor compared to the (-)-enantiomer, and is responsible for the sedative effects associated with the racemic mixture.[1][2]

The following table summarizes the available binding data for chlorpheniramine, the racemic form of this compound.

| Compound | Parameter | Value | Receptor Source | Radioligand |

| (±)-Chlorpheniramine | Apparent Ki | 3.5 ± 2.2 nM | Guinea Pig Lung | [3H]mepyramine |

| Chlorpheniramine Maleate | IC50 | 12 nM | Human H1 Receptor | Not Specified |

Note: The IC50 value is dependent on the concentration of the radioligand used in the assay and may not directly reflect the binding affinity (Ki).

Delving into the H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a cascade of intracellular events. The receptor is coupled to the Gq/11 family of G-proteins. Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various physiological responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. This compound, by acting as an inverse agonist, stabilizes the inactive state of the H1 receptor, thus preventing this signaling cascade.

Methodologies for Determining Binding Parameters

The characterization of this compound's binding to the H1 receptor relies on sophisticated experimental techniques. The two primary methods employed are radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assays

These assays are the gold standard for quantifying ligand-receptor interactions. They involve the use of a radiolabeled ligand that binds to the receptor of interest.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) are cultured and harvested.

-

The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

-

-

Assay Setup:

-

The assay is performed in microplates.

-

Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine), and varying concentrations of the unlabeled test compound (this compound).

-

Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled H1 antagonist).

-

-

Incubation:

-

The microplates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Kinetic Analysis (Association and Dissociation Rates):

-

Association Rate (kon): Membranes and the radioligand are incubated for various time points, and the amount of specific binding is measured over time. The data is fitted to a one-phase association model to determine the observed association rate constant (kobs). The kon can be calculated from the relationship between kobs and the radioligand concentration.

-

Dissociation Rate (koff): After allowing the radioligand to reach binding equilibrium with the membranes, an excess of a non-radiolabeled ligand is added to prevent re-binding of the dissociated radioligand. The decrease in specific binding is measured over time, and the data is fitted to a one-phase exponential decay model to determine the koff.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides valuable information on the kinetics (kon and koff) and affinity (Kd) of a drug-receptor interaction.

Experimental Protocol: GPCR-Small Molecule Interaction Analysis

-

Sensor Chip Preparation:

-

A sensor chip with a gold surface is functionalized to immobilize the H1 receptor. This can be achieved by capturing the receptor via an affinity tag (e.g., His-tag) or by direct amine coupling.

-

For GPCRs, which are membrane proteins, they are typically solubilized in a detergent or reconstituted into lipid nanodiscs to maintain their native conformation.

-

-

Immobilization of H1 Receptor:

-

The solubilized or reconstituted H1 receptor is injected over the functionalized sensor chip surface, leading to its immobilization.

-

A reference surface is usually prepared in parallel to subtract non-specific binding and bulk refractive index changes.

-

-

Interaction Analysis:

-

A series of concentrations of the small molecule (this compound) in a suitable running buffer is injected over the sensor chip surface.

-

The binding of the small molecule to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

The association phase is monitored during the injection, and the dissociation phase is monitored during the subsequent flow of running buffer.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate kinetic models (e.g., 1:1 Langmuir binding model).

-

The association rate constant (kon) and the dissociation rate constant (koff) are determined by fitting the experimental data to the chosen model.

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon (Kd = koff/kon).

-

Conclusion

References

Synthesis of Enantiomerically Pure Dexchlorpheniramine: A Technical Guide

Introduction

Dexchlorpheniramine, the dextrorotatory (S)-enantiomer of the first-generation antihistamine chlorpheniramine, is a potent histamine H1 receptor antagonist used for the relief of allergic symptoms. The pharmacological activity of chlorpheniramine resides almost exclusively in the (S)-enantiomer, which exhibits a significantly higher binding affinity for the H1 receptor than its (R)-enantiomer. Consequently, the use of enantiomerically pure this compound offers the therapeutic benefits of the racemate with a reduced dosage and potentially fewer side effects. This technical guide provides an in-depth overview of the primary synthesis pathways for obtaining enantiomerically pure this compound, targeting researchers, scientists, and drug development professionals. The guide details classical resolution techniques, modern asymmetric synthesis methodologies, and enzymatic resolution, complete with experimental protocols, quantitative data, and workflow visualizations.

Classical Resolution of Racemic Chlorpheniramine

The classical approach to obtaining enantiomerically pure this compound involves the resolution of a racemic mixture of chlorpheniramine. This method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization. A well-established method for this resolution utilizes d-phenylsuccinic acid as the resolving agent.

Experimental Protocol: Resolution with d-Phenylsuccinic Acid

This protocol is based on the method described in U.S. Patent 3,030,371.

Step 1: Formation of Diastereomeric Salts

-

Dissolve 28 grams of racemic 3-(2-pyridyl)-3-p-chlorophenyl-N,N-dimethylpropylamine (racemic chlorpheniramine) and 20 grams of d-phenylsuccinic acid in 400 ml of absolute ethyl alcohol.

-

Allow the solution to stand at room temperature to effect crystallization of the diastereomeric salt.

-

Filter the crystalline precipitate and wash it with a small amount of absolute ethyl alcohol.

Step 2: Recrystallization and Purification

-

Recrystallize the obtained crystals from 300 ml of absolute ethyl alcohol.

-

Perform a second recrystallization from 80% ethyl alcohol, using 3.5 ml of the solvent per gram of the crystalline salt.

-

Repeat the recrystallization until a constant melting point of 145-147°C is achieved, indicating the isolation of pure d-3-(2-pyridyl)-3-p-chlorophenyl-N,N-dimethylpropylamine-d-phenylsuccinate.

Step 3: Liberation of the Free Base (this compound)

-

Suspend the purified diastereomeric salt in a mixture of 100 ml of diethyl ether and 50 ml of a 20% aqueous potassium carbonate solution.

-

Shake the mixture vigorously to liberate the free base into the ether layer.

-

Separate the ether layer, dry it over anhydrous potassium carbonate, and filter.

-

Remove the diethyl ether in vacuo to obtain d-3-(2-pyridyl)-3-p-chlorophenyl-N,N-dimethylpropylamine (this compound) as a mobile oil.

Step 4: Formation of the Maleate Salt

-

Dissolve 4.3 grams of the obtained this compound base and 1.8 grams of maleic acid in 20 ml of isopropyl acetate.

-

Allow the solution to stand at room temperature until crystallization is complete.

-

Filter the crystalline product, wash with ethyl acetate, and recrystallize from 15 ml of ethyl acetate.

-

Dry the resulting crystalline d-3-(2-pyridyl)-3-p-chlorophenyl-N,N-dimethylpropylamine maleate (this compound maleate). The expected melting point is 113-115°C.

Quantitative Data

| Parameter | Value | Reference |

| Melting Point of Diastereomeric Salt | 145-147°C | U.S. Patent 3,030,371 |

| Melting Point of this compound Maleate | 113-115°C | U.S. Patent 3,030,371 |

Note: Specific yield and enantiomeric excess values are not detailed in the patent but are expected to be high after multiple recrystallizations.

Workflow Diagram

An In-depth Technical Guide to the Chemical and Physical Properties of Dexchlorpheniramine Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties, pharmacological action, and analytical methodologies for Dexchlorpheniramine Maleate.

Chemical and Physical Properties

This compound maleate is the maleate salt of this compound, the pharmacologically active S-enantiomer of chlorpheniramine.[1][2] It is classified as a first-generation antihistamine belonging to the alkylamine class.[1][3]

Table 1: Chemical and Physical Data of this compound Maleate

| Property | Value |

| IUPAC Name | (Z)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine[4] |

| Molecular Formula | C₂₀H₂₃ClN₂O₄ |

| Molecular Weight | 390.9 g/mol |

| Melting Point | 112-115 °C |

| Appearance | White, odorless, crystalline powder |

| Solubility | Freely soluble in water, methanol, and methylene chloride; soluble in alcohol and chloroform; slightly soluble in benzene or ether. |

| pH (aqueous solution) | 4-5 |

Pharmacological Profile

Mechanism of Action:

This compound maleate functions as a potent histamine H1 receptor antagonist. In an allergic response, allergens trigger the release of histamine from mast cells and basophils. Histamine then binds to H1 receptors on various effector cells, leading to symptoms such as vasodilation, increased capillary permeability, bronchoconstriction, and pruritus. This compound maleate competitively inhibits the binding of histamine to these H1 receptors, thereby mitigating the symptoms of an allergic reaction. As a first-generation antihistamine, it can cross the blood-brain barrier and may cause drowsiness due to its effects on the central nervous system. It also possesses anticholinergic properties.

Pharmacokinetics:

-

Absorption: this compound is absorbed from the gastrointestinal tract, with peak plasma concentrations occurring approximately 2.5 to 6 hours after oral administration.

-

Metabolism: The drug undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme CYP2D6.

-

Elimination: The metabolites and unchanged drug are primarily excreted in the urine. The biological half-life is reported to be between 20 and 30 hours.

Experimental Protocols

A prevalent analytical technique for the quantification of this compound Maleate in pharmaceutical formulations is High-Performance Liquid Chromatography (HPLC). This method offers high specificity and can separate the active compound from excipients, which can be a limitation of UV spectrophotometry.

Protocol: HPLC-UV Analysis of this compound Maleate in Tablets

This protocol is a representative example and may require optimization based on the specific instrumentation and sample matrix.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., µBondapakTM C18, 4.6 x 150 mm, 10 µm).

-

Mobile Phase: A mixture of methanol and a suitable buffer (e.g., phosphate buffer) at a specific ratio (e.g., 45:55 v/v) and pH (e.g., pH 7.2).

-

Flow Rate: 1.0 mL/minute.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 20 µL.

2. Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound Maleate reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards of varying concentrations (e.g., 10, 20, 40, 60, 80 µg/mL).

-

Sample Preparation:

-

Weigh and finely powder a number of tablets (e.g., 20) to determine the average tablet weight.

-

Accurately weigh a portion of the powdered tablets equivalent to a specific amount of this compound Maleate.

-

Transfer the powder to a volumetric flask and add a portion of the mobile phase.

-

Sonicate for a specified time (e.g., 15 minutes) to ensure complete dissolution of the active ingredient.

-

Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter to remove any undissolved excipients.

-

3. Analysis and Quantification:

-

Inject the standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample solution.

-

Determine the concentration of this compound Maleate in the sample solution from the calibration curve using the peak area obtained.

-

Calculate the amount of this compound Maleate per tablet.

4. Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as:

-

Specificity/Selectivity: The ability to assess the analyte in the presence of other components.

-

Linearity: The linear relationship between concentration and detector response.

-

Precision: The closeness of agreement between a series of measurements.

-

Accuracy: The closeness of the test results to the true value.

-

Robustness: The capacity of the method to remain unaffected by small variations in method parameters.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, quantification, and control of impurities and related substances in dexchlorpheniramine. This compound, the S-(+)-enantiomer of chlorpheniramine, is a first-generation antihistamine widely used for the relief of allergic symptoms.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This document outlines known impurities, analytical methodologies for their detection, and the logical relationships between them.

Known Impurities and Related Substances

Impurities in this compound can originate from the manufacturing process (synthesis-related impurities), degradation of the drug substance over time (degradation products), or the presence of the undesired enantiomer.[3][4][5] The following tables summarize the key known impurities of this compound.

Table 1: Pharmacopoeial and Known Impurities of this compound

| Impurity Name | Other Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Origin |

| This compound EP Impurity A | Pheniramine Maleate | 132-20-7 | C₂₀H₂₄N₂O₄ | 356.42 | Synthesis-related |

| This compound EP Impurity B | (R)-Chlorpheniramine, Levochlorpheniramine | 32188-09-3 | C₁₆H₁₉ClN₂ | 274.79 | Enantiomeric Impurity |

| This compound N-oxide | - | 142494-46-0 | C₁₆H₁₉ClN₂O | 290.79 | Degradation Product |

| N-nitroso desmethyl this compound | - | N/A | C₁₅H₁₆ClN₃O | 289.76 | Potential Degradation Product |

| 3-(4-Chlorophenyl)-1-(dimethylamino)-3-(pyridin-2-yl)propane-1,2-diol | - | N/A | C₁₆H₁₉ClN₂O₂ | 306.79 | Potential Degradation Product |

Data sourced from various pharmaceutical reference standard suppliers.

Quantitative Analysis and Acceptance Criteria

Pharmacopoeial monographs provide standardized methods and acceptance criteria for the control of impurities in drug substances and products.

Table 2: Pharmacopoeial Limits for Related Substances in this compound Maleate

| Pharmacopoeia | Method | Impurity | Limit |

| United States Pharmacopeia (USP) | Gas Chromatography (GC) | Total extraneous peaks (excluding solvent and maleic acid) | ≤ 2.0% |

The USP monograph provides a general method for controlling the overall level of impurities without specifying limits for individual impurities.

An HPLC method developed for the related substances of the racemic mixture, chlorpheniramine, provides more specific limits that are often adopted for the enantiomerically pure form.

Table 3: Example HPLC Specification Limits for Chlorpheniramine Maleate Related Substances

| Impurity | Specification Limit |

| Impurity A (Pheniramine) | ≤ 0.5% |

| Impurity B ((R)-Chlorpheniramine) | ≤ 0.5% |

| Impurity C | ≤ 0.5% |

| Unknown Impurity | ≤ 0.2% |

| Total Impurities | ≤ 1.0% |

These limits are based on a method developed for chlorpheniramine maleate and are provided as an example.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound and its related substances.

Gas Chromatography (GC) Method for Related Compounds (as per USP)

This method is used for the general control of impurities in the drug substance.

-

Chromatographic System:

-

Instrument: Gas chromatograph equipped with a flame-ionization detector (FID).

-

Column: 1.2-m x 4-mm glass column containing 3% phase G3 on support S1AB.

-

Temperatures:

-

Column Temperature: ~190 °C

-

Injection Port Temperature: ~250 °C

-

Detector Temperature: ~250 °C

-

-

Carrier Gas: Dry helium.

-

Flow Rate: Adjusted to obtain a retention time of 4 to 5 minutes for the main peak.

-

-

Test Solution Preparation:

-

Dissolve approximately 200 mg of this compound Maleate in 5 mL of methylene chloride.

-

-

Procedure:

-

Inject about 1 µL of the Test Solution into the chromatograph.

-

Record the chromatogram and determine the peak areas.

-

-

System Suitability:

-

The tailing factor for the this compound maleate peak is not more than 1.8.

-

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is adapted from a validated procedure for chlorpheniramine maleate and is suitable for the separation and quantification of specific impurities.

-

Chromatographic System:

-

Instrument: HPLC with UV detector.

-

Column: Gemini C18, 5 µm, 250 mm x 4.6 mm (or equivalent).

-

Mobile Phase: A mixture of an aqueous buffer and acetonitrile.

-

Aqueous Phase: 3.4 g of potassium dihydrogen phosphate and 1.5 g of octane sulphonate sodium salt in 450 mL of water.

-

Organic Phase: 550 mL of acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 214 nm.

-

Injection Volume: 50 µL.

-

-

Solutions Preparation:

-

Solvent Solution: Water:Acetonitrile (80:20 v/v).

-

Standard Solution: Prepare a solution of this compound Maleate reference standard in the Solvent Solution at a suitable concentration.

-

Sample Solution (Tablets): Weigh and powder tablets. Transfer a portion equivalent to 1 mg of this compound maleate to a 10 mL volumetric flask, dissolve in the Solvent Solution with the aid of sonication, and dilute to volume. Centrifuge and filter the solution before injection.

-

Sample Solution (Syrup): Pipette 5 mL of syrup (containing 1 mg of this compound maleate) into a 10 mL volumetric flask and dilute to volume with the Solvent Solution.

-

Logical Relationships and Formation Pathways

The impurities associated with this compound can be categorized based on their origin. Understanding these relationships is crucial for effective process control and stability testing.

Caption: Logical relationship between this compound and its key impurities.

Experimental and Logical Workflows

Forced Degradation Studies Workflow

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Caption: Workflow for forced degradation studies of this compound.

Impurity Identification and Quantification Workflow

A typical workflow for the routine analysis of impurities in a this compound sample is outlined below.

Caption: Routine workflow for impurity analysis of this compound.

This guide provides a foundational understanding of the impurities and related substances of this compound. For regulatory submissions, it is imperative to consult the latest versions of the relevant pharmacopoeias and regulatory guidelines. The development and validation of in-house analytical methods should follow ICH guidelines to ensure they are fit for purpose.

References

- 1. rjptonline.org [rjptonline.org]

- 2. This compound | C16H19ClN2 | CID 33036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scispace.com [scispace.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Intricacies of Dexchlorpheniramine's Central Nervous System Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexchlorpheniramine, the pharmacologically active S-(+)-enantiomer of chlorpheniramine, is a first-generation antihistamine that readily crosses the blood-brain barrier, exerting significant effects on the central nervous system (CNS).[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying these effects, focusing on its interaction with CNS receptors, downstream signaling pathways, and the experimental methodologies used to elucidate these processes. Quantitative data on receptor binding and occupancy are summarized, and key signaling and experimental workflows are visualized to offer a comprehensive molecular portrait of this compound's action within the CNS.

Primary Mechanism of Action: Histamine H1 Receptor Inverse Agonism

This compound's primary mechanism of action in the CNS is its function as an inverse agonist at the histamine H1 receptor.[3][4] In the brain, histaminergic neurons originating from the tuberomammillary nucleus of the hypothalamus play a crucial role in maintaining wakefulness and arousal.[5] By binding to the H1 receptor, this compound not only blocks the binding of histamine but also reduces the receptor's basal, constitutive activity. This inverse agonism suppresses the excitatory signaling of histaminergic neurons, leading to the characteristic sedative and hypnotic effects of first-generation antihistamines.

Receptor Binding Affinity and Occupancy

Positron Emission Tomography (PET) studies have provided valuable quantitative insights into the in vivo H1 receptor occupancy of this compound (often referred to as d-chlorpheniramine or (+)-chlorpheniramine in these studies) in the human brain.

| Drug | Dose | H1 Receptor Occupancy in Cerebral Cortex | Associated Effects | Reference |

| (+)-chlorpheniramine | 2 mg (oral) | ~50% | Impaired cognitive performance and sleepiness | |

| (+)-chlorpheniramine | 6 mg (oral) | ≥50% | Impaired visuomotor spatial discrimination |

These studies demonstrate a significant and dose-dependent occupancy of central H1 receptors by this compound, which is directly correlated with its sedative and cognitive-impairing effects. An H1 receptor occupancy of 50% or greater is generally considered to be associated with impaired cognitive performance.

Off-Target Interactions in the CNS

Beyond its primary action on H1 receptors, this compound and its parent compound, chlorpheniramine, have been shown to interact with other CNS receptors, contributing to their overall pharmacological profile.

Serotonin Transporter (SERT)

Studies have demonstrated that chlorpheniramine has a notable affinity for the serotonin transporter (SERT), with a reported Ki value of 31 nM. This interaction suggests that this compound may inhibit the reuptake of serotonin, potentially leading to an increase in serotonergic neurotransmission. This modulation of the serotonin system could contribute to some of the mood-related side effects observed with first-generation antihistamines.

Muscarinic Acetylcholine Receptors

First-generation antihistamines, as a class, are known to possess anticholinergic properties due to their interaction with muscarinic acetylcholine receptors. While specific Ki values for this compound at different muscarinic receptor subtypes are not detailed in the available literature, its known anticholinergic side effects (e.g., dry mouth, blurred vision) suggest a clinically relevant affinity for these receptors in the CNS and periphery.

| Target | Reported Ki (nM) for Chlorpheniramine | Potential CNS Effect | Reference |

| Serotonin Transporter (SERT) | 31 | Modulation of mood and anxiety | |

| Muscarinic Receptors | High Affinity (class effect) | Cognitive impairment, dry mouth, blurred vision |

Molecular Signaling Pathways

The binding of this compound to the H1 receptor initiates a cascade of intracellular signaling events that ultimately produce its physiological effects.

H1 Receptor Downstream Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of the H1 receptor by histamine leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and downstream signaling pathways, including the activation of the transcription factor NF-κB, which is involved in inflammatory responses. By acting as an inverse agonist, this compound suppresses this entire signaling cascade.

Experimental Protocols

The molecular effects of this compound have been characterized using a variety of experimental techniques. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Objective: To quantify the affinity of this compound for the histamine H1 receptor.

-

Materials:

-

Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity H1 receptor antagonist labeled with a radioisotope, typically [3H]-mepyramine.

-

Test Compound: this compound maleate.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

-

Procedure:

-

Membrane Preparation: Cells expressing the H1 receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, the following are added to each well:

-

Receptor membrane preparation.

-

A fixed concentration of [3H]-mepyramine.

-

Varying concentrations of this compound (for the competition curve).

-

For non-specific binding wells, a high concentration of mianserin is added instead of this compound.

-

For total binding wells, only the radioligand and membranes are added.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: Calcium Flux

This assay measures the functional consequence of receptor activation or inhibition by monitoring changes in intracellular calcium levels.

-

Objective: To determine the functional effect of this compound on H1 receptor-mediated calcium mobilization.

-

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the human H1 receptor (e.g., HEK293, CHO).

-

Calcium Indicator Dye: A fluorescent dye that binds to calcium and changes its fluorescence intensity upon binding (e.g., Fluo-4 AM, Fura-2 AM).

-

Agonist: Histamine.

-

Antagonist/Inverse Agonist: this compound.

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

-

Procedure:

-

Cell Culture: Cells are seeded into a 96- or 384-well plate and cultured until they form a confluent monolayer.

-

Dye Loading: The cells are loaded with a calcium indicator dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

-

Compound Addition:

-